molecular formula C12H16FN5O2S B2980560 N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine CAS No. 478032-15-4

N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine

Cat. No.: B2980560
CAS No.: 478032-15-4
M. Wt: 313.35
InChI Key: ZMPYAJJCEKOLOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine is a useful research compound. Its molecular formula is C12H16FN5O2S and its molecular weight is 313.35. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Molecular Probes

Research has highlighted the development of fluorescent molecular probes utilizing compounds with dimethylamino and sulfonyl groups. These probes are designed to exhibit strong solvent-dependent fluorescence, useful in studying biological events and processes due to their high sensitivity and specificity. The "push-pull" electron transfer system inherent in these molecules, including variations similar to the specified compound, allows for a significant solvent polarity dependence of their fluorescence, making them ideal for creating ultrasensitive fluorescent probes for biological applications (Diwu et al., 1997).

Analytical Biochemistry

The compound, or closely related derivatives, has been utilized as a chromophoric reagent in the detection of amino acids at picomole levels. This application takes advantage of the compound's ability to react with amino acids, facilitating their identification and quantification through high-performance liquid chromatography (HPLC) systems. Such capabilities underscore the compound's role in enhancing analytical methodologies for studying protein hydrolysates and detecting phosphorylated amino acids, thereby contributing to the understanding of protein structure and function (Malencik et al., 1990).

Luminescence and Electronic Properties

Studies have also delved into the synthesis and characterization of derivatives containing dimethylamino groups, focusing on their spectral and luminescence properties. These investigations reveal the compounds' potential in developing new materials with specific electronic and optical properties, facilitated by the sulfonyl group's ability to influence the molecular π-electron system. The findings from these studies contribute to the fields of materials science and photophysics, providing insights into the design of novel luminescent materials and electronic devices (Fedyunyaeva & Shershukov, 1993).

Hydrophilic Compound Recognition

Another area of application involves the recognition and transfer of hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. This capability is particularly relevant in the development of selective extraction processes and sensors, demonstrating the compound's versatility in interacting with and distinguishing between different chemical species. Such research paves the way for innovations in chemical sensing and separation technologies (Sawada et al., 2000).

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN5O2S/c1-16(2)11-14-12(17(3)4)18(15-11)21(19,20)10-7-5-9(13)6-8-10/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPYAJJCEKOLOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C(=N1)N(C)C)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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